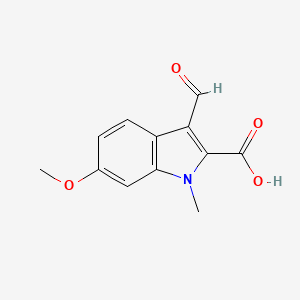

3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid

描述

属性

IUPAC Name |

3-formyl-6-methoxy-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-13-10-5-7(17-2)3-4-8(10)9(6-14)11(13)12(15)16/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEKBEKYTOLNIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole cyclization reaction. This reaction uses glacial acetic acid and concentrated hydrochloric acid to cyclize the precursor compounds into the desired indole derivative . The reaction conditions are crucial for achieving high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the formyl group into a carboxylic acid group.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.

Major Products Formed

Oxidation: 3-carboxy-6-methoxy-1-methyl-1H-indole-2-carboxylic acid.

Reduction: 3-hydroxymethyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid.

Substitution: Various substituted indole derivatives depending on the electrophile used.

科学研究应用

Indole Derivatives and Their Broad Applications

Indole derivatives, which share structural similarities with 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid, possess a wide array of applications across various scientific disciplines .

Chemistry: Indole derivatives serve as building blocks in synthesizing complex molecules and exploring reaction mechanisms.

Biology: These compounds are investigated for diverse biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase properties. They can modulate T helper (Th) cells, influencing the transcription of interleukin-4 (IL-4) message, IL-4 release, or IL-4 production .

Medicine: Indole derivatives are studied for potential therapeutic applications in treating various diseases, including cancer and viral infections. They show promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Industry: These compounds are utilized in producing dyes, fragrances, and pharmaceuticals.

Specific Examples and Activities

- Antimicrobial Activity: Indole compounds can possess antimicrobial properties and may inhibit the growth of certain bacterial strains.

- Anticancer Activity: Indole derivatives have demonstrated the ability to induce apoptosis in cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Structure-Activity Relationship (SAR)

Modifications to the indole scaffold can enhance bioactivity and target specificity. Varying substituents at different positions on the indole ring significantly affect its anticancer potency.

Related Compounds

- Methyl 1-benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylate: This compound has applications in chemistry as a building block, in biology for its potential biological activities (antimicrobial, anticancer, and anti-inflammatory), in medicine for potential therapeutic uses, and in industry for synthesizing dyes and pigments.

- Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate: It is used as a building block in synthesizing more complex indole derivatives, with research showing antiviral, anti-inflammatory, and anticancer activities.

Case Studies

Indole derivatives with specific substitutions have exhibited enhanced cytotoxicity against multiple cancer cell lines. Moreover, various indole compounds have shown antimicrobial efficacy against resistant bacterial strains.

Insights

作用机制

The mechanism of action of 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to diverse biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid

- 3-formyl-1-methyl-1H-indole-2-carboxylic acid

- 6-methoxy-1-methyl-1H-indole-2-carboxylic acid

Uniqueness

3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both formyl and methoxy groups on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

生物活性

3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid (CAS No. 893732-02-0) is a notable compound within the indole family, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups that contribute to its reactivity and biological activity. The presence of both formyl and methoxy groups on the indole ring significantly influences its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁N₁O₄ |

| Molecular Weight | 219.23 g/mol |

| CAS Number | 893732-02-0 |

| Functional Groups | Formyl, Methoxy, Carboxylic |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to various pharmacological effects:

- Antiviral Activity : Research indicates that derivatives of indole-2-carboxylic acid can effectively inhibit HIV integrase, a critical enzyme in the viral life cycle. For instance, structural modifications on the indole core have shown improved inhibitory effects against HIV integrase, with some derivatives achieving IC50 values as low as 0.13 μM .

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes, although specific pathways remain under investigation.

- Anti-inflammatory Effects : Indole derivatives, including this compound, have been linked to anti-inflammatory activities by modulating cyclooxygenase (COX) enzymes. Studies have reported IC50 values indicating effective inhibition of COX enzymes, which play a pivotal role in inflammation .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be enhanced through structural modifications:

- Positioning of Functional Groups : Variations in the position of methoxy and formyl groups significantly alter the compound's biological properties.

- Substitution Patterns : The introduction of halogenated substituents at specific positions on the indole ring has been shown to enhance antiviral activity, suggesting a direct correlation between structural modifications and biological potency .

Case Study 1: Antiviral Activity Against HIV

A study focused on the inhibition of HIV integrase by various indole derivatives highlighted that this compound demonstrated promising antiviral properties. The binding affinity was assessed through molecular docking studies, revealing that the compound effectively chelated magnesium ions within the active site of integrase .

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant bactericidal effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid, and how can purity be maximized?

- Methodology : The compound is typically synthesized via formylation of a pre-functionalized indole scaffold. For example, refluxing methyl 5-fluoro-3-formylindole-2-carboxylate with acetic acid and sodium acetate under controlled conditions yields derivatives with high purity. Key steps include:

- Refluxing at 100–110°C for 3–5 hours in acetic acid with a 10% molar excess of sodium acetate to drive the reaction .

- Purification via filtration and recrystallization from a DMF/acetic acid mixture to remove unreacted starting materials .

- Data Table :

| Reaction Step | Conditions | Yield | Purity |

|---|---|---|---|

| Formylation | AcOH, NaOAc, reflux (3–5 h) | ~75% | >95% (HPLC) |

| Recrystallization | DMF/AcOH (1:1) | – | >98% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : The formyl proton (δ ~10.2 ppm) and methoxy group (δ ~3.8 ppm) are diagnostic. The methyl group at N1 appears as a singlet (δ ~3.3 ppm) .

- IR Spectroscopy : Stretching bands for the formyl group (C=O at ~1680 cm⁻¹) and carboxylic acid (O-H at ~2500–3000 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 263.08) .

Q. How does the formyl group at position 3 influence reactivity in nucleophilic additions?

- Methodology : The electron-withdrawing formyl group enhances electrophilicity, enabling reactions like:

- Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) in ethanol under basic conditions to form α,β-unsaturated derivatives .

- Schiff Base Formation : Reacts with amines (e.g., 2-aminothiazole) in acetic acid to yield thiazolidinone hybrids .

Advanced Research Questions

Q. What computational strategies predict the electronic properties of this compound, and how do they align with experimental data?

- Methodology :

- Density Functional Theory (DFT) : Using functionals like B3LYP/6-31G(d), calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. The formyl group reduces the HOMO-LUMO gap (~4.2 eV), correlating with its susceptibility to nucleophilic attack .

- Molecular Electrostatic Potential (MEP) : Maps highlight electron-deficient regions (formyl group) as reactive sites .

Q. How do steric effects from the methyl and methoxy groups impact its utility in cycloaddition reactions?

- Methodology :

- The 1-methyl group introduces steric hindrance, limiting regioselectivity in Diels-Alder reactions. Use bulky dienophiles (e.g., maleic anhydride) at elevated temperatures (80°C) to overcome this .

- Methoxy at position 6 stabilizes transition states via resonance, improving yields in [3+2] cycloadditions with nitrile oxides .

Q. What strategies address low yields during formylation in the synthesis of this compound?

- Methodology :

- Catalyst Optimization : Replace acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate formylation .

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to absorb excess water, shifting equilibrium toward product formation .

Q. Can this compound serve as a scaffold for kinase inhibitors, and what structural modifications enhance activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the carboxylic acid with amides to improve cell permeability. Derivatives with 5-thiazolyl substituents show IC₅₀ values <100 nM against EGFR kinase .

- Docking Studies : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the formyl group and kinase ATP-binding pockets .

Data Contradictions & Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。